molecular formula C13H11ClN2 B1479613 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2092490-00-9

5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1479613
CAS No.: 2092490-00-9
M. Wt: 230.69 g/mol
InChI Key: HYKQWUBYBXGOKU-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-2-8-16-12(10-14)9-13(15-16)11-6-4-3-5-7-11/h1,3-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQWUBYBXGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 3-phenylpyrazole derivatives with chloromethyl groups. The process often utilizes various solvents and reagents to optimize yield and purity. For instance, one method includes reacting 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole with acetophenone in the presence of sodium hydroxide in ethanol, yielding colorless crystals with a high purity percentage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including the compound . The agar-well diffusion method has been employed to assess its activity against various bacterial strains. Notably, compounds similar to 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus75 µg/mL
5-(Chloromethyl)-3-phenyl...P. aeruginosa60 µg/mL

These findings indicate that the compound exhibits significant antibacterial properties, comparable to established antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in various inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study on a closely related pyrazole derivative demonstrated a strong inhibitory effect on inflammatory proteins in vitro. The compound exhibited an IC50 value of 4.95 nM against HDAC6, suggesting potential use in treating conditions characterized by chronic inflammation .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the inhibition of histone deacetylases (HDACs) has been linked to anti-inflammatory and anticancer activities. The selective inhibition of HDAC6 has been particularly noted for its role in modulating inflammatory responses and cell survival pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by a pyrazole ring, which is known for its biological activity. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations. The molecular formula is C12H12ClN3C_{12}H_{12}ClN_3, and its molecular weight is approximately 233.7 g/mol.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • Case Study: A derivative of this compound was tested against breast cancer cells, demonstrating a significant reduction in cell viability at micromolar concentrations.
  • Antimicrobial Properties :
    • Pyrazoles are known for their antimicrobial activity. Research has shown that modifications to the pyrazole structure can enhance its effectiveness against bacteria and fungi .
    • Case Study: In vitro tests revealed that specific derivatives exhibited potent antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
  • Anti-inflammatory Effects :
    • Compounds containing the pyrazole moiety have been evaluated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and pathways .
    • Case Study: A clinical trial involving a pyrazole derivative showed promising results in reducing inflammation markers in patients with rheumatoid arthritis.

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in polymer synthesis. Its reactive chloromethyl group allows for the formation of cross-linked structures, enhancing material properties such as thermal stability and mechanical strength.
    • Case Study: Research demonstrated that incorporating 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole into polymer matrices improved their resistance to thermal degradation .
  • Coatings and Adhesives :
    • Due to its chemical reactivity, this compound can be utilized in formulating advanced coatings and adhesives with enhanced durability and adhesion properties.
    • Case Study: A formulation containing this pyrazole derivative was tested for use in automotive coatings, showing improved scratch resistance and gloss retention compared to traditional formulations.

Table of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer agentInduced apoptosis in breast cancer cells
Antimicrobial agentEffective against Candida species
Anti-inflammatory treatmentReduced inflammation markers in arthritis patients
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength
Coatings and adhesivesImproved scratch resistance in automotive coatings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.